An In-depth Technical Guide to 2-Chloro-5-nitropyrimidine (CAS Number: 10320-42-0)
An In-depth Technical Guide to 2-Chloro-5-nitropyrimidine (CAS Number: 10320-42-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-nitropyrimidine, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, chemical reactivity, and its application in the development of biologically active compounds.
Core Chemical and Physical Properties
2-Chloro-5-nitropyrimidine is a solid, yellow-to-green crystalline powder at room temperature. Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 10320-42-0 | [1] |
| Molecular Formula | C₄H₂ClN₃O₂ | [1] |
| Molecular Weight | 159.53 g/mol | [1] |
| Appearance | Solid, Light orange to Yellow to Green powder to crystal | |
| Melting Point | 105-110 °C | |
| Purity | ≥97% | [1] |
| Storage Temperature | -20°C | [1] |
| SMILES String | [O-]--INVALID-LINK--c1cnc(Cl)nc1 | |
| InChI Key | OFCBNMYNAHUDGE-UHFFFAOYSA-N |
Synthesis and Purification
While a definitive, detailed experimental protocol for the synthesis of 2-chloro-5-nitropyrimidine from readily available starting materials is not extensively documented in readily accessible literature, its preparation is noted as a starting point in the synthesis of other 5-nitropyrimidine derivatives. A common synthetic strategy for analogous compounds involves the nitration of a corresponding pyrimidine precursor followed by chlorination.
A plausible synthetic route, based on established pyrimidine chemistry, would likely involve the following conceptual steps. Please note, this is a generalized workflow and requires laboratory optimization.
Caption: Generalized synthetic workflow for 2-Chloro-5-nitropyrimidine.
Purification Protocol
Purification of 2-chloro-5-nitropyrimidine is typically achieved through recrystallization. The choice of solvent is critical and should be determined based on solubility tests. Common solvents for recrystallization of similar organic compounds include ethanol, methanol, or solvent mixtures like ethanol/water. Column chromatography using silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) can also be employed for higher purity.
Chemical Reactivity and Experimental Protocols
The chemical reactivity of 2-chloro-5-nitropyrimidine is dominated by the presence of the electron-withdrawing nitro group and the labile chlorine atom at the 2-position of the pyrimidine ring. This arrangement makes the C2 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary reaction of 2-chloro-5-nitropyrimidine involves the displacement of the chloro group by a variety of nucleophiles. The electron-deficient nature of the pyrimidine ring, further activated by the nitro group, facilitates this reaction.
Caption: General mechanism of SNAr on 2-Chloro-5-nitropyrimidine.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidine
This protocol is adapted from the synthesis of related 5-nitropyrimidines and illustrates a typical SNAr reaction.
Materials:
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2-Chloro-5-nitropyrimidine
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Ammonia (e.g., in ethanol or as aqueous ammonium hydroxide)
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Ethanol (or a suitable solvent)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
Procedure:
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Dissolve 2-chloro-5-nitropyrimidine in ethanol in a round-bottom flask.
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Add an excess of the ammonia solution to the flask.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent to yield 2-amino-5-nitropyrimidine.
Applications in Drug Discovery and Development
2-Chloro-5-nitropyrimidine serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The pyrimidine core is a common feature in many approved drugs, and the nitro group can be a key pharmacophore or can be reduced to an amino group for further functionalization.
Synthesis of Biologically Active Derivatives
The following table summarizes the synthesis of various biologically active derivatives starting from 2-chloro-5-nitropyrimidine.
| Derivative Class | Synthetic Approach | Potential Biological Activity | Reference |
| 2-Amino-5-nitropyrimidines | SNAr with various primary and secondary amines. | Anticancer, Antimicrobial | |
| 2-Alkoxy/Aryloxy-5-nitropyrimidines | SNAr with alcohols or phenols in the presence of a base. | Kinase inhibitors, Anti-inflammatory | |
| 2-(Substituted-hydrazinyl)-5-nitropyrimidines | SNAr with hydrazine derivatives. | Anticonvulsant, Antidepressant | |
| 5-Aminopyrimidine derivatives (via reduction) | Reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation). | Diverse therapeutic targets |
Potential Signaling Pathway Involvement
While direct studies on the signaling pathway modulation by 2-chloro-5-nitropyrimidine are scarce, its derivatives have been shown to target various key cellular pathways. For instance, substituted pyrimidines are known to act as kinase inhibitors, interfering with signaling cascades involved in cell proliferation and survival. Derivatives of 5-nitropyrimidines have also been investigated as inhibitors of nitric oxide production, which plays a role in inflammatory processes.
The general workflow for screening the biological activity of derivatives synthesized from 2-chloro-5-nitropyrimidine is depicted below.
Caption: Workflow for drug discovery using 2-Chloro-5-nitropyrimidine.
Safety and Handling
2-Chloro-5-nitropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-5-nitropyrimidine is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its facile substitution chemistry allows for the creation of diverse libraries of pyrimidine derivatives for biological screening. Further research into the synthesis and biological activities of compounds derived from this scaffold holds significant promise for the discovery of new drugs targeting a range of diseases.
